molecular formula C18H16N2S2 B286333 3,5-Bis(benzylsulfanyl)pyridazine

3,5-Bis(benzylsulfanyl)pyridazine

Cat. No. B286333
M. Wt: 324.5 g/mol
InChI Key: NXFCJELYTWXRHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Bis(benzylsulfanyl)pyridazine is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a pyridazine ring with two benzylsulfanyl substituents at the 3 and 5 positions.

Mechanism of Action

The mechanism of action of 3,5-Bis(benzylsulfanyl)pyridazine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
3,5-Bis(benzylsulfanyl)pyridazine has been shown to have a variety of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. It has also been shown to have antioxidant properties and to inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of 3,5-Bis(benzylsulfanyl)pyridazine is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer treatments. However, one limitation of the compound is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities for use in experiments.

Future Directions

There are many potential future directions for research on 3,5-Bis(benzylsulfanyl)pyridazine. One area of focus could be the development of new cancer treatments based on the compound's anti-cancer activity. Another area of interest could be the synthesis of new materials using 3,5-Bis(benzylsulfanyl)pyridazine as a building block. Additionally, further research could be done to elucidate the compound's mechanism of action and to investigate its potential use in the treatment of other diseases such as Alzheimer's disease and inflammatory disorders.

Synthesis Methods

The synthesis of 3,5-Bis(benzylsulfanyl)pyridazine is a multistep process that involves the reaction of pyridazine with benzylsulfanyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the pure compound. The yield of the synthesis is typically around 50-60%.

Scientific Research Applications

3,5-Bis(benzylsulfanyl)pyridazine has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, it has been shown to have potent anti-cancer activity against a variety of cancer cell lines, including lung, breast, and colon cancer. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders such as Alzheimer's disease.
In materials science, 3,5-Bis(benzylsulfanyl)pyridazine has been used as a building block for the synthesis of new materials with unique properties. For example, it has been used to synthesize metal-organic frameworks (MOFs) with high surface area and gas storage capacity.

properties

Molecular Formula

C18H16N2S2

Molecular Weight

324.5 g/mol

IUPAC Name

3,5-bis(benzylsulfanyl)pyridazine

InChI

InChI=1S/C18H16N2S2/c1-3-7-15(8-4-1)13-21-17-11-18(20-19-12-17)22-14-16-9-5-2-6-10-16/h1-12H,13-14H2

InChI Key

NXFCJELYTWXRHV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CSC2=CC(=NN=C2)SCC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC(=NN=C2)SCC3=CC=CC=C3

Origin of Product

United States

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